molecular formula C29H31N3O4 B2584470 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-66-0

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2584470
CAS No.: 1018125-66-0
M. Wt: 485.584
InChI Key: LAEMAWRRVIWLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a high-purity chemical compound offered for research purposes. This complex molecule features a benzimidazole core linked to a pyrrolidin-2-one ring and a 2,4-dimethylphenoxy propanol side chain, presenting a multifaceted structure for scientific investigation . With a molecular formula of C29H31N3O4 and a molecular weight of approximately 485.57 g/mol, this compound falls into a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research . Compounds within this structural family are frequently explored for their potential biological activities and their utility as key intermediates in organic synthesis. Researchers value this scaffold for its potential to interact with various enzymatic targets, making it a candidate for the development of novel pharmacologically active agents. The presence of both hydrogen bond donor and acceptor groups, along with aromatic systems, contributes to its potential for diverse molecular interactions . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request custom synthesis and various packaging sizes to meet specific experimental requirements .

Properties

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-11-12-27(20(2)13-19)36-18-23(33)17-32-26-10-5-4-9-25(26)30-29(32)21-14-28(34)31(16-21)22-7-6-8-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEMAWRRVIWLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Hydroxypropyl vs. Fluorophenylmethyl : The 2-hydroxypropyl chain in the target compound may enhance aqueous solubility relative to the fluorophenylmethyl group in , though the latter’s fluorine atom could strengthen target binding via halogen bonding .
  • Methoxy vs. Methyl/Acyl Groups : The 3-methoxyphenyl group in the target compound offers electron-donating effects, which may modulate electronic interactions with biological targets compared to the 4-methylbenzoyl group in .

Pharmacological and Physicochemical Data

  • Solubility : The 2-hydroxypropyl group in the target compound likely improves solubility (logP ~2.8* estimated) compared to (logP ~3.5) but reduces it relative to (logP ~2.2) due to the latter’s additional polar hydroxy group .
  • Thermal Stability: Melting points for benzimidazole-pyrrolidinone hybrids typically range between 92–250°C (e.g., reports 248–250°C), suggesting the target compound may exhibit similar stability, crucial for formulation .

Biological Activity

The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that belongs to the class of benzimidazolyl pyrrolidinones. Its unique structural features may confer significant biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C29H31N3O4C_{29}H_{31}N_3O_4, with a molecular weight of approximately 483.6 g/mol. It features a benzodiazole moiety , a pyrrolidinone ring , and various substituents that enhance its chemical properties, including a hydroxyl group and phenoxy groups. The presence of these functional groups suggests potential reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC29H31N3O4
Molecular Weight483.6 g/mol
IUPAC NameThis compound
CAS Number1018161-76-6

Potential Biological Targets:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to neurotransmitter receptors or other signaling molecules, influencing cellular responses.

Biological Activity

Research into the biological activity of similar compounds suggests several potential therapeutic applications:

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. For instance, derivatives of benzimidazole have shown activity against various bacterial strains and fungi. This compound's structural characteristics may suggest similar efficacy.

Anticancer Potential

Benzimidazole derivatives are often investigated for their anticancer properties due to their ability to interfere with DNA replication and repair mechanisms. Preliminary studies on related compounds indicate potential cytotoxic effects on cancer cell lines.

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activity associated with compounds featuring benzodiazole structures. This could be relevant for developing treatments for inflammatory diseases.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antitubercular Activity : A study on substituted benzimidazoles demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . This suggests that similar compounds may possess antitubercular properties.
  • Cytotoxicity Assessments : Research on related compounds has shown low cytotoxicity in human embryonic kidney (HEK-293) cells, indicating a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic protocols for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group coupling. Key parameters include:

  • Solvents : Dichloromethane or methanol for intermediate steps .
  • Catalysts : Triethylamine for pH control during acylation .
  • Temperature : 60–80°C for benzodiazole ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) . Example protocol:
StepReagents/ConditionsYield (%)
12,4-dimethylphenol, K₂CO₃, DMF, 70°C, 12h65–70
21H-1,3-benzodiazole derivative, THF, 0°C50–55

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : SHELX software for resolving stereochemistry and hydrogen bonding .
  • NMR : ¹H/¹³C for verifying substituent positions (e.g., methoxyphenyl at C1) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 500–550 range) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low regioselectivity in benzodiazole coupling?

Conflicting data on regioselectivity (e.g., N1 vs. N3 substitution) may arise from solvent polarity or steric effects. Mitigation strategies:

  • Use microwave-assisted synthesis to reduce side reactions .
  • Introduce protecting groups (e.g., Boc) for selective functionalization .
  • Optimize pH (6.5–7.5) to stabilize intermediates .

Q. What are the biological targets of this compound, and how do structural modifications alter activity?

Preliminary studies suggest interactions with:

  • Neurological targets : Dopamine receptors (due to benzodiazole-pyrrolidinone scaffold) .
  • Enzymes : CYP450 isoforms (via methoxyphenyl group) . Structure-activity relationship (SAR) findings:
ModificationActivity ChangeReference
2,4-dimethylphenoxy → 4-chlorophenyl3× increase in binding affinity
Hydroxypropyl → propargylReduced metabolic stability

Q. How should conflicting pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Discrepancies may arise from:

  • Solubility limitations : Use PEG-based formulations for in vivo studies .
  • Metabolic degradation : Conduct LC-MS/MS to identify metabolites .
  • Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Co-crystallization : Add co-solvents (e.g., dioxane) to enhance lattice packing .
  • Temperature gradients : Slow cooling (0.5°C/h) from saturated solutions .
  • Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···π) to guide crystal engineering .

Methodological Considerations

Q. How can environmental impact be minimized during large-scale synthesis?

  • Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Employ flow chemistry to reduce waste and energy use .
  • Monitor E-factor (kg waste/kg product) during process optimization .

Q. What computational tools predict binding modes with neurological targets?

  • Molecular docking : AutoDock Vina for preliminary binding pose analysis .
  • MD simulations : GROMACS for stability assessment (≥100 ns trajectories) .
  • QM/MM : Gaussian09 for electronic interaction mapping .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for kinase inhibition?

Potential causes:

  • Assay conditions : ATP concentration (1 mM vs. 10 mM) alters competitive binding .
  • Protein isoforms : Selectivity for α vs. β isoforms of target kinases . Resolution: Standardize protocols using Eurofins KinaseProfiler services .

Q. How to reconcile discrepancies in metabolic stability across species?

  • Interspecies variability : Human liver microsomes vs. rodent CYP450 .
  • Cofactor availability : NADPH regeneration systems in vitro vs. in vivo .
    Solution: Use chimeric mice with humanized liver for translational studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.